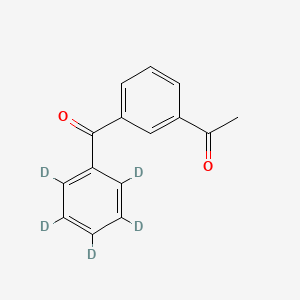

3-Acetylbenzophenone-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Acetylbenzophenone-d5 is a deuterated derivative of 3-Acetylbenzophenone, which is a benzophenone derivative. The compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research applications. The molecular formula of this compound is C15H7D5O2, and it has a molecular weight of 229.29 g/mol .

Análisis Bioquímico

Biochemical Properties

It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the context of protein expression and analysis.

Cellular Effects

It has been suggested that it may have an anti-inflammatory effect in vitro and in vivo models by inhibiting prostaglandin synthesis and reducing cytokine production .

Molecular Mechanism

Given its role in proteomics research , it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is used in proteomics research , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

It is a labeled analogue of 3-Acetylbenzophenone, which is an intermediate of Ketoprofen, suggesting that it may interact with enzymes or cofactors in the metabolic pathways of this drug.

Transport and Distribution

Given its role in proteomics research , it may interact with transporters or binding proteins, influencing its localization or accumulation.

Subcellular Localization

Given its role in proteomics research , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Acetylbenzophenone-d5 can be synthesized through the reaction of acetophenone-d5 with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to facilitate the acylation process. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chemical synthesis using deuterated starting materials. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity and isotopic labeling.

Análisis De Reacciones Químicas

Types of Reactions

3-Acetylbenzophenone-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of halogenated or nitrated benzophenone derivatives.

Aplicaciones Científicas De Investigación

3-Acetylbenzophenone-d5 is widely used in scientific research due to its deuterium labeling, which makes it valuable in:

Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.

Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 3-Acetylbenzophenone-d5 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for detailed tracking of the compound’s behavior in chemical and biological systems. The compound can participate in typical benzophenone reactions, such as photochemical reactions, where it absorbs UV light and undergoes photochemical transformations .

Comparación Con Compuestos Similares

3-Acetylbenzophenone-d5 is compared with other benzophenone derivatives, such as:

3-Acetylbenzophenone: The non-deuterated version, which lacks the isotopic labeling.

3-Ethylbenzophenone: Another derivative with an ethyl group instead of an acetyl group.

Benzophenone-type UV filters: Compounds like oxybenzone and dioxybenzone used in sunscreens.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studies involving isotopic effects and tracing .

Actividad Biológica

3-Acetylbenzophenone-d5 (CAS Number: 1329614-73-4) is a deuterated derivative of 3-acetylbenzophenone, primarily used in pharmaceutical research and analytical chemistry as a labeled compound. Its unique isotopic labeling allows for precise tracking in biological studies, making it valuable in understanding various biological activities and mechanisms.

- Molecular Formula : C₁₅H₇D₅O₂

- Molecular Weight : 229.29 g/mol

- Appearance : Typically presented as a white to off-white powder.

- Applications : Used as an intermediate in the synthesis of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

Biological Activity Overview

This compound exhibits several biological activities, including potential genotoxicity and effects on cellular processes. The following sections detail specific findings from various studies.

Genotoxicity Studies

Research indicates that benzophenone derivatives, including this compound, can exhibit genotoxic properties under certain conditions. For instance:

- Study Findings : In vitro studies have shown that benzophenone compounds can induce DNA damage in various cell lines. For example, exposure to benzophenone-2 has been linked to DNA adduct formation and subsequent cellular necrosis in coral cells, suggesting a potential mechanism of action that could be relevant for this compound as well .

- Mechanism : The genotoxicity is often attributed to the formation of reactive oxygen species (ROS) and subsequent oxidative stress leading to DNA damage .

Case Studies

- Coral Toxicity Studies :

- Human Cell Line Studies :

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Genotoxicity | Induces DNA damage; increases SCE frequency | |

| Cytotoxicity | Causes necrosis in coral cells | |

| Metabolic Tracking | Useful in pharmacokinetic studies |

Mechanistic Insights

The biological activities of this compound can be attributed to its structural properties which allow it to interact with cellular components:

- Reactive Oxygen Species (ROS) : The compound can generate ROS, which are known to cause oxidative stress and DNA damage.

- Enzyme Interaction : As an intermediate in drug synthesis, it may interact with metabolic enzymes, influencing drug metabolism pathways.

Propiedades

IUPAC Name |

1-[3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3/i2D,3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNGALBGZJBTRY-QRKCWBMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2)C(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.